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Compound Name: 6-Aminopyrazine-2-carboxylic acid

Cat. No.: B1279984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of

pyrazine-2-carboxylic acid, structurally related to 6-Aminopyrazine-2-carboxylic acid. In the

absence of direct cross-reactivity studies, this document focuses on the differential bioactivity

of these compounds against a range of biological targets, offering insights into their structure-

activity relationships (SAR) and potential for selective targeting. The data presented is

compiled from several studies investigating the antimycobacterial, antifungal, and other

biological effects of this class of compounds.

Experimental Protocols: Synthesis of Pyrazine-2-
Carboxamide Derivatives
The synthesis of N-substituted pyrazine-2-carboxamide derivatives generally follows a two-step

procedure starting from a substituted pyrazine-2-carboxylic acid. The methodologies described

below are generalized from several reported syntheses.[1][2][3]

Procedure A: Two-Step Synthesis via Acid Chloride

Formation of the Acid Chloride: A mixture of the desired pyrazine-2-carboxylic acid (1

equivalent) and thionyl chloride (1.5 equivalents) in a dry solvent such as toluene is refluxed

for approximately one hour.[4] The excess thionyl chloride is then removed by evaporation
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under reduced pressure, often with repeated additions and evaporations of dry toluene to

yield the crude acyl chloride.[4]

Amide Formation: The resulting pyrazine-2-carbonyl chloride is then condensed with a

variety of substituted amines (e.g., anilines, aminopyridines) to form the corresponding

carboxamide derivatives.[1][4]

Procedure B: Direct Amide Coupling

The starting 3-aminopyrazine-2-carboxylic acid (1 equivalent) is treated with a coupling

agent such as 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) in a solvent like dimethyl

sulfoxide (DMSO).[2]

After the initial reaction, the appropriate amine (1.5 equivalents) is added to the mixture.[2]

The reaction to form the amide bond is often facilitated by microwave irradiation at elevated

temperatures (e.g., 120 °C) for a short duration (e.g., 30 minutes).[2]

Purification: The synthesized compounds are typically purified using techniques such as flash

chromatography.[2]

Characterization: The structures of the final products are confirmed by spectroscopic methods

including NMR (¹H and ¹³C), infrared spectroscopy, and mass spectrometry.[2][4]
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Caption: General synthetic workflows for N-substituted pyrazine-2-carboxamides.

Comparative Biological Activity Data
The following tables summarize the biological activities of various pyrazine-2-carboxamide

derivatives against different microorganisms and biological systems.

Table 1: Antimycobacterial Activity of Pyrazine-2-Carboxamide Derivatives
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Compound
ID

Substituent
on Pyrazine
Ring

Substituent
on Amide
Nitrogen

Target
Organism

Activity Reference

2o
5-tert-butyl-6-

chloro

3,5-

bis(trifluorom

ethyl)phenyl

Mycobacteriu

m

tuberculosis

72%

inhibition
[1]

19
5-tert-butyl-6-

chloro

3-

(trifluorometh

yl)phenyl

M.

tuberculosis

H37Rv

MIC = 3.13

µg/mL
[5]

17 3-amino

2,4-

dimethoxyph

enyl

M.

tuberculosis

H37Rv

MIC = 12.5

µg/mL
[6]

4 3-amino

N/A

(thiosemicarb

azide

derivative)

M.

tuberculosis

H37Rv

IC90 = 16.87

µg/mL
[7][8]

3 None

4-

acetoxybenzy

l (ester)

M.

tuberculosis

H37Ra

MIC = 0.25-

0.5 µg/mL
[9]

17
Quinoxaline-

2-carboxylate

4'-

acetoxybenzy

l (ester)

M.

tuberculosis

H37Ra

MIC = 0.25-

0.5 µg/mL
[9]

P1 None

Substituted

aminopyridin

e

M.

tuberculosis

High activity

(comparable

to

pyrazinamide

)

[4]

Table 2: Antifungal Activity of Pyrazine-2-Carboxamide Derivatives
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Compound
ID

Substituent
on Pyrazine
Ring

Substituent
on Amide
Nitrogen

Target
Organism

Activity
(MIC)

Reference

2d 6-chloro
3-

methylphenyl
Various Fungi

31.25-500

µmol·dm⁻³
[1]

2f
5-tert-butyl-6-

chloro

3-

methylphenyl
Various Fungi

31.25-500

µmol·dm⁻³
[1]

14 None

3-

(trifluorometh

yl)phenyl

Trichophyton

mentagrophyt

es

62.5 µmol/mL [5]

P2 None

Substituted

aminopyridin

e

Candida

albicans

High activity

(comparable

to

fluconazole)

[4]

Table 3: Photosynthesis-Inhibiting and Antialgal Activity

Compound
ID

Substituent
on Pyrazine
Ring

Substituent
on Amide
Nitrogen

Activity
Type

Activity
(IC50)

Reference

2m 6-chloro

3,5-

bis(trifluorom

ethyl)phenyl

Inhibition of

oxygen

evolution rate

(spinach

chloroplasts)

0.026

mmol·dm⁻³
[10]

2f
5-tert-butyl-6-

chloro

3-

methylphenyl
Antialgal

0.063

mmol·dm⁻³
[1]

9 None

3-

(trifluorometh

yl)phenyl

Reduction of

chlorophyll

content

(Chlorella

vulgaris)

12.1 µmol/L [5]
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Structure-Activity Relationship Discussion
The compiled data reveals several key trends in the structure-activity relationships of pyrazine-

2-carboxamide derivatives:

Antimycobacterial Activity: The antimycobacterial potency is significantly influenced by the

substituents on both the pyrazine and the phenyl rings. For instance, the presence of a tert-

butyl group at position 5 and a chlorine at position 6 of the pyrazine ring, combined with a

3,5-bis(trifluoromethyl)phenyl group on the amide, resulted in high antituberculotic activity

(72% inhibition).[1] Another highly active compound featured a 5-tert-butyl-6-chloro-pyrazine

core with a 3-trifluoromethylphenyl amide, showing an MIC of 3.13 µg/mL against M.

tuberculosis.[5] This suggests that lipophilic and electron-withdrawing groups can enhance

activity. Ester derivatives of pyrazinoic acid have also demonstrated excellent activity against

M. tuberculosis.[9][11] In the 3-aminopyrazine-2-carboxamide series, activity against

mycobacteria increased with the length of the alkyl chain in N-alkyl derivatives.[6]

Antifungal Activity: The antifungal effects appear to be more modest and are also dependent

on the substitution pattern. For example, 3-methylphenyl amides of 6-chloro- and 5-tert-

butyl-6-chloro-pyrazine-2-carboxylic acid showed poor to moderate antifungal activity.[1]

However, a pyrazine-2-carboxamide with a substituted aminopyridine showed high activity

against Candida albicans, comparable to fluconazole.[4]

Photosynthesis Inhibition: The inhibition of photosynthesis is highly sensitive to the

substituents on the amide portion. A 3,5-bis(trifluoromethyl)phenyl group on the amide of a 6-

chloropyrazine-2-carboxylic acid was a potent inhibitor of oxygen evolution in spinach

chloroplasts.[10]

In summary, the biological activity profile of pyrazine-2-carboxylic acid derivatives can be

significantly modulated by altering the substituents on the pyrazine core and the amide

nitrogen. This provides a basis for designing compounds with potentially greater selectivity for

specific biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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